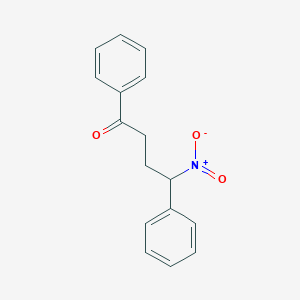

4-Nitro-1,4-diphenylbutan-1-one

Description

Contextualization within Nitro-Ketone Chemistry

Nitro-ketones are organic compounds that contain both a nitro (-NO₂) and a ketone (C=O) functional group. The relative position of these two groups is crucial to the molecule's reactivity. In the case of 4-Nitro-1,4-diphenylbutan-1-one, the nitro group is at the γ-position relative to the carbonyl carbon, making it a γ-nitro ketone.

The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the molecule, particularly the acidity of the neighboring protons and the reactivity of the carbonyl group. This dual functionality allows for a variety of chemical transformations, making γ-nitro ketones versatile building blocks in organic synthesis. They can be used to synthesize a range of other compounds, including pyrrolidines and other nitrogen-containing heterocycles, which are common motifs in pharmaceuticals and biologically active compounds. acs.org

A common and effective method for the synthesis of γ-nitro ketones is the Michael addition of a nitroalkane to an α,β-unsaturated ketone. researchgate.net For instance, the reaction of nitromethane (B149229) with chalcone (B49325) (1,3-diphenyl-2-propen-1-one) and its derivatives is a widely studied route to produce various γ-nitro ketones. edu.krdacs.org This reaction can be catalyzed by various agents, including bifunctional cinchona organocatalysts, to achieve high yields and enantioselectivity. acs.org

Historical Development and Evolution of Research on Related Butanone Derivatives

The study of butanone derivatives has a long history, with 2-butanone (B6335102) being a commercially significant ketone produced primarily through the dehydrogenation of 2-butanol. rsc.org Research into substituted butanones has expanded significantly over the years, driven by their utility as solvents and as intermediates in the chemical industry. rsc.org

The introduction of a nitro group to the butanone framework, as seen in nitrobutanone derivatives, opened up new avenues of research. Early work focused on understanding the fundamental properties and reactions of these compounds. For example, research into the synthesis of acyclic α-nitro ketones, which are structurally related to γ-nitro ketones, has been ongoing for decades. researchgate.net

More recently, research has shifted towards the development of stereoselective synthetic methods for producing chiral butanone derivatives. The synthesis of chiral γ-nitro ketones, for instance, is an area of active investigation due to their importance as precursors for physiologically active molecules. google.com The development of artificial enzymes and organocatalysts for the asymmetric synthesis of γ-nitro ketones represents a significant advancement in this field. nih.gov

Scope and Objectives of Contemporary Academic Investigations

Current research on γ-nitro ketones, the class to which this compound belongs, is focused on several key areas:

Development of Novel Synthetic Methodologies: A primary objective is the creation of efficient and environmentally friendly methods for synthesizing γ-nitro ketones. This includes the use of cascade reactions, which allow for the construction of complex molecules in a single pot, and the development of novel catalysts that can operate under mild conditions. researchgate.netnih.gov

Asymmetric Synthesis: A major focus is on the development of enantioselective methods to produce specific stereoisomers of chiral γ-nitro ketones. This is crucial for the synthesis of pharmaceuticals, where often only one enantiomer is biologically active. Research in this area involves the design and application of chiral catalysts, including organocatalysts and biocatalysts. acs.orgacs.orgacs.org

Exploration of Reactivity and Synthetic Applications: Researchers are continuously exploring the synthetic potential of γ-nitro ketones. This includes their transformation into other valuable organic compounds, such as pyrrolines, pyrrolidines, and other heterocyclic systems. acs.org

Biological Activity Studies: The antioxidant and antimicrobial activities of compounds derived from the Michael addition of nitroalkanes to chalcones have been investigated, suggesting potential applications in medicinal chemistry. edu.krd

Interdisciplinary Relevance in Advanced Organic Chemistry

The study of this compound and related γ-nitro ketones is a prime example of the interdisciplinary nature of modern organic chemistry. The field is no longer confined to traditional sub-disciplines but actively integrates concepts and techniques from various areas of science. researchgate.net

The synthesis and application of these compounds intersect with several fields:

Catalysis: The development of new catalysts, whether they are metal-based, organocatalysts, or enzymes, is a central theme in the synthesis of γ-nitro ketones. This requires expertise in inorganic chemistry, biochemistry, and materials science.

Medicinal Chemistry and Drug Discovery: The potential biological activity of γ-nitro ketone derivatives makes them relevant to medicinal chemists who design and synthesize new therapeutic agents. mdpi.com

Materials Science: The structural motifs found in these compounds can be incorporated into larger molecules to create new materials with specific properties.

Computational Chemistry: Theoretical calculations are increasingly used to understand the reaction mechanisms and to predict the properties and reactivity of these molecules, guiding experimental work.

This interdisciplinary approach is essential for driving innovation and addressing complex scientific challenges. acs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1,4-diphenylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-16(14-9-5-2-6-10-14)12-11-15(17(19)20)13-7-3-1-4-8-13/h1-10,15H,11-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJCUIVBNYNOCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(=O)C2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291420 | |

| Record name | 4-nitro-1,4-diphenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92963-42-3 | |

| Record name | NSC75323 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitro-1,4-diphenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 4 Nitro 1,4 Diphenylbutan 1 One

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-Nitro-1,4-diphenylbutan-1-one, the primary disconnection strategies reveal the key bond formations that are crucial for its synthesis.

The most logical disconnection is at the C2-C3 bond, which points to a Michael addition reaction. This is a powerful carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. In this case, the disconnection suggests that the precursor would be an enone, specifically chalcone (B49325) (1,3-diphenyl-2-propen-1-one), and a nitromethane (B149229) anion as the nucleophile. This approach is highly convergent and is one of the most common methods for synthesizing this class of compounds.

An alternative disconnection can be envisioned between the C3-C4 bond. This would lead to a different set of synthons, possibly involving the reaction of a benzoyl-containing nucleophile with a nitro-substituted electrophile. However, the Michael addition approach is generally more practical and widely employed.

Classical Synthetic Routes

Michael Addition Reactions for Carbon-Carbon Bond Formation

The Michael addition is a cornerstone in the synthesis of 1,3-diaryl-4-nitro-1-butanones. ck12.org This conjugate addition reaction is highly effective for forming the carbon-carbon bond at the core of the target molecule's structure.

Nitromethane is a particularly useful nucleophile in Michael additions due to the acidity of the α-protons, which can be readily abstracted by a base to form a stable nitronate anion. This anion then acts as the carbon nucleophile that attacks the β-carbon of an α,β-unsaturated ketone. The reaction is versatile and can be catalyzed by a variety of bases, ranging from simple hydroxides to more complex organocatalysts. The use of nitromethane is central to the most common synthetic routes for this compound. ck12.orgbuchler-gmbh.com

The reaction between nitromethane and chalcone (or its substituted derivatives) is the most direct and widely reported method for the synthesis of this compound. ck12.org Chalcones are α,β-unsaturated ketones that serve as excellent Michael acceptors. The reaction is typically carried out in the presence of a base, which deprotonates the nitromethane to generate the active nucleophile.

Recent advancements in this area have focused on improving reaction conditions, such as using microwave irradiation to accelerate the reaction and employing solid-supported catalysts for easier work-up and purification. For instance, the use of potassium carbonate adsorbed on alumina (B75360) under microwave irradiation has been shown to afford high yields of 1,3-diaryl-4-nitro-1-butanones in short reaction times and without the need for a solvent. ck12.org

| Entry | Ar | Ar' | Irradiation Time (min) | Yield (%) |

| a | C6H5 | C6H5 | 7 | 68 |

| b | C6H5 | p-ClC6H4 | 7 | 74 |

| c | C6H5 | p-ONC6H4 | 5 | 72 |

| d | C6H5 | p-MeOC6H4 | 6 | 66 |

| e | C6H5 | 2,4-Cl2C6H3 | 7 | 90 |

| f | C6H5 | p-HOC6H4 | 8 | 70 |

| g | p-MeOC6H4 | p-ClC6H4 | 5 | 69 |

| h | p-MeOC6H4 | p-ONC6H4 | 8 | 82 |

| i | p-MeOC6H4 | 2,4-Cl2C6H3 | 8 | 80 |

Data sourced from a study on microwave-promoted Michael addition of nitromethane to chalcones.

Oxidation-Based Synthesis from Precursor Molecules

An alternative synthetic strategy involves the oxidation of precursor molecules. A plausible route is the oxidation of a corresponding α-nitro alcohol. This precursor, 4-nitro-1,3-diphenylbutan-1-ol, can be synthesized via a Henry reaction (nitroaldol reaction) between benzaldehyde (B42025) and 1-phenyl-2-nitroethane. The resulting α-nitro alcohol can then be oxidized to the target ketone. Various oxidizing agents can be employed for this transformation, such as potassium dichromate or chromium trioxide. nih.gov This method offers a different approach to the carbon skeleton assembly, followed by a functional group interconversion.

Another relevant oxidation-based method is the Nef reaction, which converts a primary or secondary nitroalkane into a carbonyl compound. slideshare.netwikipedia.orgalfa-chemistry.com In a hypothetical pathway, a precursor like 1,3-diphenyl-4-nitrobutane could be envisioned. However, the direct synthesis of this precursor might be as complex as the primary Michael addition route. The Nef reaction is typically performed by treating the salt of the nitroalkane with a strong acid. ck12.orgwikipedia.org Modern variations of the Nef reaction utilize oxidizing agents like Oxone® for a milder conversion of nitroalkanes to ketones. organic-chemistry.org

Multi-Step Approaches from Readily Available Starting Materials

This is typically achieved through a Claisen-Schmidt condensation of a substituted benzaldehyde with a substituted acetophenone (B1666503) in the presence of a base like sodium hydroxide. nih.gov Once the chalcone is synthesized and purified, it is then subjected to a Michael addition with nitromethane as described in section 2.2.1. This two-step process allows for the synthesis of a wide variety of substituted 1,3-diaryl-4-nitro-1-butanones by simply changing the starting aldehyde and ketone.

For example, 4-benzyloxybenzaldehyde can be synthesized from 4-hydroxybenzaldehyde (B117250) and benzyl (B1604629) bromide. This can then be reacted with various acetophenones to form a series of chalcones, which are subsequently reacted with nitromethane to yield the final Michael adducts. nih.gov

Modern Catalytic Strategies in Synthesis

Modern synthetic chemistry offers a range of catalytic systems to achieve high efficiency, selectivity, and stereocontrol. For the construction of a molecule like this compound, both organocatalysis and transition-metal catalysis provide powerful tools.

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a robust platform for asymmetric synthesis, avoiding the use of metal catalysts. Chiral organic molecules can effectively promote reactions with high enantioselectivity.

Cinchona alkaloids and their derivatives are among the most successful classes of organocatalysts, particularly for asymmetric conjugate addition reactions. acs.org These naturally occurring chiral scaffolds can be readily modified to create bifunctional catalysts that activate both the nucleophile and the electrophile. acs.orgnih.gov For the synthesis of γ-nitro ketones, the Michael addition of a nitroalkane to an α,β-unsaturated ketone is a key strategy. acs.org Cinchona-based thiourea (B124793) organocatalysts have been shown to be highly effective in promoting the conjugate addition of nitromethane to chalcones, yielding chiral γ-nitro ketones. acs.orgnih.gov The thiourea moiety activates the nitroalkane through hydrogen bonding, while the quinuclidine (B89598) nitrogen of the alkaloid can interact with the enone. acs.org

A hypothetical retrosynthetic analysis for this compound would involve the Michael addition of a suitable nitronate to an appropriate α,β-unsaturated ketone precursor.

| Catalyst Type | Reactants | Product Class | Reference |

| Cinchona Alkaloid-Derived Thiourea | Nitromethane, Chalcones | γ-Nitro Ketones | acs.orgnih.gov |

The primary advantage of using chiral Cinchona alkaloid-derived catalysts is the ability to induce high levels of enantioselectivity in the product. The rigid, well-defined chiral environment provided by the catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer. In the context of synthesizing γ-nitro ketones, high enantiomeric excesses (ee) have been reported for the Michael addition of nitromethane to various chalcones. acs.orgmdpi.com For instance, the use of a Cinchona-derived squaramide catalyst has been shown to produce chiral chalcone derivatives with enantioselectivities up to 99% ee. mdpi.com

The stereochemical outcome of these reactions is highly dependent on the catalyst structure, the solvent, and the reaction conditions. The development of bifunctional catalysts, where different functional groups on the catalyst molecule interact with the two reacting partners, has been crucial in achieving high stereocontrol. acs.org While a direct enantioselective synthesis of this compound using this methodology has not been explicitly detailed in the literature, the successful application to a wide range of analogous compounds suggests its potential.

Table 1: Examples of Enantioselective Michael Addition of Nitromethane to Chalcones using Cinchona-derived Catalysts

| Catalyst | Chalcone Substituent | Yield (%) | ee (%) | Reference |

| Cinchona-Thiourea | 4-Cl | 95 | 94 | acs.org |

| Cinchona-Thiourea | 4-Me | 92 | 90 | acs.org |

| Cinchona-Squaramide | 4-Br | 78 | 98 | mdpi.com |

Metal-Catalyzed Transformations

Transition metal catalysis offers a complementary and powerful set of tools for the synthesis of 1,4-dicarbonyl and related compounds. Various metals have been shown to catalyze C-C bond-forming reactions that can be adapted for the synthesis of γ-nitro ketones.

Nickel catalysis has been employed in a variety of transformations, including the alkylation of ketones and the synthesis of γ-nitro compounds. For instance, nickel(II)-salen or nickel(II)-salphen complexes have been used for the α-alkylation of ketones with primary alcohols via a borrowing hydrogen strategy. nih.gov More relevant to the target structure, nickel-catalyzed methods for the asymmetric C-alkylation of nitroalkanes have been developed, providing access to enantioenriched β-nitroamides. acs.org These methods highlight the potential of nickel to facilitate the formation of C-C bonds involving nitroalkanes.

Furthermore, nickel catalysts are used in the synthesis of 1,4-dicarbonyl compounds through various coupling strategies. While a direct nickel-catalyzed synthesis of this compound is not documented, the existing methodologies for related structures provide a conceptual framework. For example, nickel-catalyzed asymmetric hydrogenation of γ-keto acids and esters is a known method to produce chiral γ-hydroxy derivatives, which are structurally related to the target molecule. nih.gov

Table 2: Examples of Nickel-Catalyzed Reactions for the Synthesis of Ketones and Nitro Compounds

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

| α-Alkylation of Ketones | Ni(II)-salen/NaOH | Ketones, Primary Alcohols | α-Alkylated Ketones | nih.gov |

| Asymmetric C-Alkylation | Ni-complex | Nitroalkanes, α-Bromoamides | β-Nitroamides | acs.org |

| Asymmetric Hydrogenation | Ni-(R,R)-QuinoxP* | γ-Keto Esters | Chiral γ-Lactones | nih.gov |

Besides nickel, other transition metals such as rhodium, copper, and cobalt have been successfully used in the synthesis of 1,4-dicarbonyl compounds. Rhodium-catalyzed conjugate addition reactions are a powerful tool for the enantioselective synthesis of 1,4-keto-alkenylboronate esters, which can be precursors to 1,4-dicarbonyls. nih.gov Copper-catalyzed reactions have also been explored for similar transformations.

Cobalt-catalyzed reactions have been developed for the construction of 1,4-dicarbonyls through a cascade process involving organocobalt addition. acs.org Ruthenium-based photoredox catalysis has been merged with primary amine catalysis for the direct α-photoalkylation of β-ketocarbonyls to construct 1,4-dicarbonyls. rsc.org These diverse transition metal-catalyzed methods, while not directly applied to the synthesis of this compound, demonstrate the broad potential of these catalysts for constructing the core 1,4-dicarbonyl skeleton, to which a nitro group could potentially be introduced in a subsequent step or through a modified one-pot procedure.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally responsible and sustainable chemical processes. The core of this approach lies in minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. For a compound like this compound, which can be synthesized via a Michael addition of a nitromethane anion to chalcone (1,3-diphenyl-2-propen-1-one), several green strategies can be envisioned and have been demonstrated for analogous transformations.

Solvent-Free or Environmentally Benign Solvent Systems

Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to chemical pollution. Green chemistry seeks to replace these with safer alternatives or to eliminate the need for a solvent altogether.

Solvent-Free Conditions: Solvent-free, or solid-state, reactions offer substantial environmental benefits by eliminating solvent waste, reducing purification steps, and often accelerating reaction rates. researchgate.netias.ac.in The Michael addition, a key step in forming the carbon skeleton of this compound, has been successfully performed under solvent-free conditions for various substrates. researchgate.netias.ac.in For instance, the addition of thiols to α,β-unsaturated carbonyl compounds has been achieved by simple mixing at room temperature without any catalyst. researchgate.net Another approach involves grinding the reactants together, sometimes with a solid support like alumina or silica (B1680970) gel, or using microwave irradiation to provide the necessary energy for the reaction to proceed. ias.ac.innih.govnih.gov The reaction of 1,3-dicarbonyl compounds with β-nitroalkenes has been efficiently carried out using a grinding method, which is both catalyst- and solvent-free. nih.govnih.gov These methodologies could be adapted for the synthesis of this compound.

Environmentally Benign Solvents: When a solvent is necessary, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactants often have low solubility in water, this can be overcome using phase-transfer catalysts or by taking advantage of the "on water" effect, where reactions are accelerated at the organic-water interface. ijsdr.org The aza-Michael addition has been shown to proceed efficiently in water with the aid of catalysts like quaternary ammonium (B1175870) salts or ionic liquids. ijsdr.org Glycerin, a biodegradable and renewable solvent, has also been successfully employed for Michael additions, demonstrating its potential as a green reaction medium. scielo.br

The following table summarizes the application of green solvents in Michael addition reactions analogous to the synthesis of this compound.

Table 1: Application of Green Solvents in Analogous Michael Addition Reactions

| Michael Donor | Michael Acceptor | Solvent | Catalyst | Key Finding | Reference |

| Thiophenol | Citral | Glycerin | KF/Al₂O₃ | Glycerin proved to be a good, recyclable solvent for the reaction. | scielo.br |

| Aliphatic Amines | Unsaturated Esters | Water | Ionic Liquid | Efficient conjugate addition in an environmentally benign solvent. | ijsdr.org |

| Aldehydes | Nitroolefins | Water | Water-Soluble Organocatalyst | Excellent diastereo- and enantioselectivities were achieved in water. | organic-chemistry.org |

| Nitroalkanes | Chalcones | Water-Dichloromethane (biphasic) | Phase Transfer Catalyst | Yields were significantly increased compared to reaction in water alone. |

Catalyst Reuse and Sustainability Considerations

The development of reusable catalysts is a cornerstone of green chemistry, as it reduces waste and lowers the cost of chemical production.

Heterogeneous Catalysts: Solid-supported catalysts, such as potassium fluoride (B91410) on alumina (KF/Al₂O₃), are advantageous because they can be easily separated from the reaction mixture by filtration and reused in subsequent batches. scielo.br This simplifies product purification and minimizes catalyst waste. scielo.br KF/Al₂O₃ has been used effectively for the Michael addition of thiols to alkenes under both solvent-free and green solvent conditions. scielo.br

Organocatalysts and Ionic Liquids: Organocatalysis has emerged as a powerful tool in green synthesis because it avoids the use of often toxic and expensive metal-based catalysts. sciencevision.orgrsc.org Many organocatalysts are derived from natural sources, such as amino acids (e.g., proline) or cinchona alkaloids, and can be designed to be recyclable. sciencevision.orgacs.org For example, peptide-based catalysts have been used for the conjugate addition of aldehydes to nitroethylene (B32686) and can be recovered and reused. organic-chemistry.org

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered green solvents due to their negligible vapor pressure. ijsdr.org More importantly, they can also act as catalysts and be recycled. ijsdr.orgrsc.org Basic ionic liquids have been shown to catalyze the Michael addition of N-heterocycles effectively, with the ionic liquid being reused for several cycles without a significant loss in activity. ijsdr.org

The table below provides examples of reusable catalysts employed in similar Michael additions.

Table 2: Examples of Reusable Catalysts in Analogous Michael Addition Reactions

| Catalyst Type | Specific Catalyst | Reaction | Reusability | Key Advantage | Reference |

| Solid-Supported Base | KF/Al₂O₃ | Thiol addition to enones | Recyclable | Easy separation and reuse, effective under solvent-free conditions. | scielo.br |

| Ionic Liquid | [bmIm]OH | N-heterocycle addition to unsaturated compounds | Recyclable for several cycles | Acts as both catalyst and environmentally friendly solvent. | ijsdr.org |

| Organocatalyst | Thiophosphoramide | Acetone addition to nitroolefins | Reusable at least five times after phase separation | High yields and excellent enantioselectivities with catalyst recovery. | organic-chemistry.org |

| Organocatalyst | Ionic-Liquid-Supported Benzoic Acid | Aldehyde addition to nitroolefins | Recyclable more than 12 times | High stereoselectivity and excellent recyclability. | organic-chemistry.org |

| Choline-Proline Ionic Liquid | [Cho][Pro] | Aza-Michael Reaction | Reusable up to five times | Biodegradable catalyst with high efficiency. | rsc.org |

Stereoselective Synthesis and Diastereomeric Control

The structure of this compound contains two stereocenters, at the C-2 and C-4 positions (assuming the carbonyl is at C-1 and the nitro group is at C-4). This means that the compound can exist as four possible stereoisomers (two pairs of enantiomers). The synthesis of a single, desired stereoisomer is a significant challenge in modern organic chemistry, and achieving control over these stereocenters is critical, especially in pharmaceutical applications where different stereoisomers can have vastly different biological activities.

Control of Stereocenters in 1,4-Disubstituted Butanones

The primary method for synthesizing γ-nitro ketones like this compound is the asymmetric Michael addition. nih.gov This reaction involves the addition of a nucleophile (the enolate of nitromethane) to an α,β-unsaturated ketone (chalcone). The use of chiral catalysts can influence the facial selectivity of the attack, leading to the preferential formation of one enantiomer over the other.

Organocatalysis for Asymmetric Michael Addition: Chiral organocatalysts, particularly those based on primary or secondary amines, have proven highly effective in controlling the stereochemical outcome of Michael additions. sciencevision.orgnih.govmdpi.com These catalysts function by forming a chiral enamine or iminium ion intermediate, which then directs the stereoselective addition. sciencevision.orgacs.org For the synthesis of γ-nitro ketones, bifunctional catalysts, such as thiourea derivatives of chiral amines, are particularly potent. mdpi.comacs.org These catalysts can activate both the nucleophile (nitroalkane) and the electrophile (enone) simultaneously through hydrogen bonding, leading to a highly organized transition state and excellent stereocontrol. mdpi.com This approach has been used to generate γ-nitro ketones with very high diastereoselectivity and enantioselectivity (up to 99% ee). mdpi.com

The combination of aminocatalysis with other catalytic methods, such as biocatalysis, can create powerful one-pot cascade reactions to access chiral γ-nitro alcohols (the reduction products of γ-nitro ketones) with high diastereomeric and enantiomeric ratios. nih.gov

The following table illustrates the effectiveness of various organocatalysts in controlling stereochemistry in reactions analogous to the formation of this compound.

Table 3: Stereocontrol in Analogous Asymmetric Michael Additions

| Catalyst Type | Michael Acceptor | Michael Donor | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee) | Reference |

| Bifunctional Thiourea | Nitroalkenes | Ketones | - | >99% ee | acs.org |

| Imidazolidinone | Enones | Aldehydes | - | >90% ee | acs.org |

| Primary Amine-Thiourea | trans-β-nitrostyrene | Isobutyraldehyde | 9/1 | 97-99% ee | mdpi.com |

| Cinchona Alkaloid Derivative | Chalcones | Nitroalkanes | - | High ee | chemrevlett.com |

| Proline-based catalyst/Ketoreductase | α,β-unsaturated carbonyls | Nitromethane | up to ≥97:3 d.r. | up to ≥97:3 e.r. | nih.gov |

Diastereomer Separation and Characterization Techniques

When a reaction produces a mixture of diastereomers, their separation and characterization are necessary. Unlike enantiomers, diastereomers have different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention), which allows for their separation by conventional laboratory techniques.

Separation Techniques:

Column Chromatography: This is the most common method for separating diastereomers on a laboratory scale. By carefully selecting the stationary phase (e.g., silica gel) and the mobile phase (solvent system), the different polarities of the diastereomers can be exploited to achieve separation.

Crystallization: If the diastereomers are crystalline solids and have sufficiently different solubilities in a particular solvent, fractional crystallization can be an effective separation method. One diastereomer will preferentially crystallize out of the solution, leaving the other enriched in the mother liquor.

High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC offers high resolution. While standard silica or C18 columns can separate diastereomers, chiral stationary phases (CSPs) are often used to separate both diastereomers and enantiomers in a single analysis. researchgate.netunina.it This technique is crucial for determining the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of a reaction product. researchgate.netacs.org

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing the structure of the separated diastereomers. The different spatial arrangements of atoms in diastereomers result in distinct chemical shifts and coupling constants, allowing for their unambiguous identification. Advanced NMR techniques like NOESY can be used to determine the relative stereochemistry of the stereocenters.

X-ray Crystallography: If a single crystal of a diastereomer can be obtained, X-ray crystallography provides definitive proof of its three-dimensional structure and absolute stereochemistry.

The separation of syn and anti adducts of reactions between cyclohexanone (B45756) and substituted benzaldehydes has been successfully achieved using HPLC with a chiral column, demonstrating a viable method for analyzing the products of similar aldol (B89426) or Michael reactions. researchgate.netunina.it

Mechanistic Studies of Reactions Involving 4 Nitro 1,4 Diphenylbutan 1 One

Reactivity Profiles of the Nitro and Ketone Functionalities

The presence of both a nitro group and a ketone functionality in 4-Nitro-1,4-diphenylbutan-1-one leads to a rich and complex chemical behavior. The electronic properties of these groups influence each other, dictating the regioselectivity and stereoselectivity of various reactions.

Nucleophilic Addition Reactions

The ketone carbonyl group in this compound is a primary site for nucleophilic attack. However, the reactivity of this group is modulated by the presence of the electron-withdrawing nitro group. Nucleophilic addition reactions can be directed towards the carbonyl carbon, leading to the formation of alcohols or other addition products.

A significant reaction for the synthesis of 1,3-diaryl-4-nitro-1-butanones, including this compound, is the Michael addition of nitromethane (B149229) to chalcones. researchgate.net This reaction is a classic example of a nucleophilic conjugate addition. The process can be efficiently promoted by microwave irradiation in the absence of a solvent, offering a rapid and high-yielding route to these compounds. researchgate.net

The general scheme for this synthesis is as follows:

Scheme 1: Michael Addition for the Synthesis of 1,3-diaryl-4-nitro-1-butanones Ar-CO-CH=CH-Ar' + CH3NO2 --(Base)--> Ar-CO-CH2-CH(Ar')-CH2NO2

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of a reaction are intrinsically linked to its mechanism. Kinetic studies reveal the rate of a reaction and its dependence on various factors, while thermodynamic studies provide information about the relative stabilities of reactants, intermediates, and products.

The formation of this compound and its derivatives often involves complex, multi-step reactions. A key example is the Michael addition of a nitronate to an α,β-unsaturated ketone. In the synthesis of the isomeric compound 4-nitro-1,3-diphenylbutan-1-one (B3055018) from chalcone (B49325) (1,3-diphenyl-2-propen-1-one) and nitromethane, the reaction proceeds through the formation of a nitronate ion which then acts as the nucleophile. acs.orgresearchgate.net

The generally accepted mechanism for the Michael addition involves three main steps:

Deprotonation: A base removes an acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate enolate.

Protonation: The resulting enolate is protonated to yield the final product. masterorganicchemistry.com

For reactions involving this compound itself, such as a retro-Michael reaction or further transformations, the breaking of the carbon-carbon bond or the modification of the nitro or keto group would have its own characteristic rate-determining step. For instance, in a base-catalyzed retro-Michael reaction, the deprotonation to form an enolate, followed by the cleavage of the C-C bond, would be crucial steps, with the bond cleavage likely being rate-limiting.

Isomerization reactions can provide valuable thermodynamic data about the relative stabilities of different isomers. For a compound like this compound, several isomerization processes could be envisaged, although specific studies on this compound are not prevalent in the literature.

One potential isomerization is the epimerization at the stereogenic centers, C3 and C4. In the presence of a base, the proton at C3 can be abstracted to form an enolate, which upon reprotonation can lead to a mixture of diastereomers. Similarly, abstraction of the proton at C4, which is activated by both the phenyl and nitro groups, would lead to a nitronate, and its reprotonation could also result in epimerization. Equilibrium studies of such processes would reveal the thermodynamically most stable diastereomer.

Another type of isomerization relevant to nitroaromatic compounds is the Boulton-Katritzky rearrangement, which involves the rearrangement of a five-membered heterocyclic ring system in substituted benzofuroxans. nih.gov While not directly applicable to the open-chain structure of this compound, it exemplifies the complex rearrangements that nitro-containing compounds can undergo, often driven by the formation of a more stable thermodynamic product.

Furthermore, studies on the cis-trans isomerization of other nitro-containing compounds, such as 4-anilino-4'-nitroazobenzene, have shown that the equilibrium and kinetics are highly dependent on solvent polarity. edu.krd This suggests that a polar transition state is involved, a principle that could be relevant in potential isomerization pathways of this compound.

Isotopic Labeling Studies for Mechanism Probing

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms and determining whether the breaking of a bond to an isotope is involved in the rate-determining step.

Deuterium/hydrogen (D/H) exchange studies can provide significant insights into the dynamics of proton transfer and the stereochemical course of a reaction. acs.org For this compound, the protons at the C2 and C3 positions are alpha to the carbonyl group, and the proton at the C4 position is alpha to the nitro group. In the presence of a deuterated solvent (like D₂O) and a base or acid catalyst, these protons can be exchanged for deuterium.

The general mechanism for base-catalyzed H/D exchange at a carbon alpha to a carbonyl group involves the formation of an enolate intermediate. youtube.com Similarly, the proton at C4, being acidic due to the electron-withdrawing nitro group and the phenyl ring, can be exchanged via a nitronate intermediate. nih.gov

Table 1: Expected Deuterium/Hydrogen Exchange in this compound

| Position | Catalyst | Intermediate | Outcome | Stereochemical Implication |

|---|---|---|---|---|

| C2, C3 | Base/Acid | Enolate/Enol | Exchange of α-protons with deuterium | Loss of stereochemical information at C3 if a long-lived enolate is formed. |

The rate of this exchange can provide information about the acidity of the protons and the stability of the intermediates. For example, studies on the H/D exchange in the reaction of glutathione (B108866) with N-ethylmaleimide using NMR spectroscopy have allowed for the detailed characterization of the diastereomers and isotopomers formed. nih.gov A similar approach for this compound could elucidate the relative lability of the different protons and how this influences the stereochemical integrity of the molecule during reactions.

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. A primary KIE (kH/kD > 1) is observed when the bond to the isotopically substituted atom is broken in the rate-determining step.

For reactions involving this compound where the proton at C4 is abstracted, a significant primary KIE would be expected. Studies on the closely analogous compound, 4-nitrophenylnitromethane, have shown large primary kinetic isotope effects in proton transfer reactions with various bases. These large values are often indicative of quantum mechanical tunneling, where the proton passes through the activation barrier rather than over it. rsc.orgrsc.org

Table 2: Kinetic Isotope Effects for the Reaction of 4-Nitrophenylnitromethane with Various Bases in Toluene at 25°C

| Base | kH/kD | Reference |

|---|---|---|

| Pentamethylguanidine | 13.7 ± 0.4 | rsc.org |

This data is for the analogous compound 4-nitrophenylnitromethane and is presented to illustrate the expected magnitude of the KIE for the deprotonation at a carbon bearing a nitro group and a phenyl group.

A large kH/kD ratio for a reaction involving this compound would strongly suggest that the abstraction of the C4 proton is the rate-determining step. Conversely, the absence of a significant KIE would indicate that this C-H bond cleavage occurs in a fast step before or after the rate-limiting step of the reaction.

Advanced Applications in Chemical Synthesis and Materials Science

A Versatile Building Block in Complex Organic Synthesis

The chemical reactivity of 4-Nitro-1,4-diphenylbutan-1-one, particularly the interplay between the nitro and ketone functionalities, allows for its use in a variety of synthetic transformations. Nitro compounds are widely recognized as valuable intermediates in organic chemistry due to the diverse reactivity of the nitro group, which can participate in carbon-carbon and carbon-heteroatom bond-forming reactions and can be readily transformed into other functional groups like amines. This versatility makes γ-nitro ketones such as this compound indispensable for the synthesis of complex, pharmaceutically relevant molecules. uni-bayreuth.de

Precursor for Nitrogen-Containing Heterocycles

One of the most powerful applications of this compound is in the synthesis of nitrogen-containing heterocyclic compounds. These structures are central to many areas of chemistry, including medicinal chemistry and materials science.

Pyrroles are a class of aromatic heterocyclic compounds that form the core of many biologically active molecules and functional materials. A notable synthetic route to highly substituted pyrroles utilizes 4-nitro-1,3-diarylbutan-1-ones, a class of compounds to which this compound belongs. In a key transformation, these nitro-ketone precursors react with ammonium (B1175870) acetate (B1210297) in the presence of morpholine (B109124) and sulfur to afford 2,4-diarylpyrroles in excellent yields. organic-chemistry.org This reaction proceeds through a domino sequence involving the reduction of the nitro group to an amine, followed by intramolecular condensation with the ketone to form the pyrrole (B145914) ring, and subsequent aromatization.

The general process highlights the utility of the nitro ketone as a masked 1,4-dicarbonyl equivalent, a classic strategy in heterocyclic synthesis known as the Paal-Knorr pyrrole synthesis. nih.gov The initial Michael addition of nitromethane (B149229) to an enone (chalcone in this case) generates the γ-nitro ketone, which can then be converted to the pyrrole. nih.gov

Table 1: Synthesis of 2,4-Diarylpyrroles from 4-Nitro-1,3-diarylbutan-1-ones

| Reactants | Conditions | Product | Yield | Reference |

| 4-Nitro-1,3-diarylbutan-1-one, Ammonium acetate | Morpholine, Sulfur | 2,4-Diarylpyrrole | Excellent | organic-chemistry.org |

Dihydro-2H-pyrroles, also known as pyrrolines, are important non-aromatic nitrogen heterocycles that serve as valuable intermediates for the synthesis of more complex alkaloids and pharmacologically active compounds. The hydrogenative cyclization of γ-nitro ketones provides a direct and efficient pathway to these structures. nih.gov

This transformation involves the catalytic hydrogenation of the nitro group to an amine, which then undergoes a spontaneous intramolecular cyclization with the ketone moiety to form the five-membered dihydro-2H-pyrrole ring. uni-bayreuth.denih.gov A key advantage of this method is its broad scope, facilitated by highly active and reusable nickel catalysts. nih.gov The reaction proceeds under hydrogen pressure and elevated temperatures, converting various substituted nitro ketones into their corresponding 3,4-dihydro-2H-pyrrole derivatives in good to excellent yields. researchgate.net This method represents a significant advancement in synthesizing N-heterocycles, allowing for flexible introduction of various substitution patterns from readily available starting materials like ketones, aldehydes, and nitroalkanes. nih.gov

Table 2: Nickel-Catalyzed Hydrogenative Cyclization of Nitro Ketones

| Substrate | Catalyst | Conditions | Product | Reference |

| γ-Nitro ketone | Nickel (Ni) on a solid support | H₂ (20 bar), 120 °C, MeCN, 20 h | 3,4-Dihydro-2H-pyrrole | nih.govresearchgate.net |

Furthermore, multicomponent reactions have been developed to synthesize functionalized 2,3-dihydro-4-nitropyrroles from α-ketoamides, amines, aromatic aldehydes, and β-nitrostyrenes. frontiersin.org

Utility in Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis. nih.govcdnsciencepub.com this compound, as a γ-nitro ketone, is intrinsically designed for C-C bond formation. Its very synthesis is often the result of a Michael addition, a classic C-C bond-forming reaction, between an enone and a nitroalkane. alevelchemistry.co.ukorganic-chemistry.org

Beyond its role as a precursor to heterocycles via intramolecular cyclization (a process involving both C-N and C-O/C-C bond manipulations), the functional groups within the molecule offer handles for other transformations. The methylene (B1212753) group situated between the ketone and the phenyl group (at the C-2 position) is activated and can be deprotonated to form an enolate. vanderbilt.edu This enolate can then act as a nucleophile in reactions with various electrophiles, allowing for the introduction of new substituents and the extension of the carbon skeleton.

Additionally, the nitro group itself is a versatile functional handle. It can be transformed into other groups that facilitate further C-C bond formation. The Henry reaction, for instance, involves the addition of a nitroalkane-derived nitronate to a carbonyl compound, forming a β-nitro alcohol. researchgate.net While this compound is the product of such a reaction type, its structural motifs can be manipulated for subsequent C-C bond formations, showcasing the compound's role as a versatile synthetic platform.

Role in Functional Material Precursors

The applications of this compound extend beyond medicinal and synthetic chemistry into the realm of materials science, where it serves as a valuable precursor for functional organic materials.

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds in solution and the solid state. While one-dimensional (1D) NMR provides initial information on the chemical environment of magnetically active nuclei, advanced NMR techniques offer deeper insights into molecular connectivity, stereochemistry, and dynamics.

Two-Dimensional NMR for Structural Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the carbon framework and the through-bond and through-space correlations between nuclei in 4-Nitro-1,4-diphenylbutan-1-one.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly attached proton and carbon atoms. For this compound, an HSQC spectrum would definitively link each proton signal to its corresponding carbon atom. For instance, the methine proton at the C4 position would show a correlation to the C4 carbon signal, and the methylene (B1212753) protons at C2 and C3 would correlate with their respective carbon signals.

Correlation Spectroscopy (COSY): A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity of adjacent protons. In the aliphatic chain of this compound, the COSY spectrum would show correlations between the C2 and C3 protons, and between the C3 and C4 protons, confirming the butanone backbone.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for assembling larger molecular fragments. For example, HMBC would show correlations from the protons of the phenyl ring attached to the carbonyl group to the carbonyl carbon (C1). Similarly, protons on the phenyl ring at the C4 position would show correlations to the C4 carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique probes through-space interactions between protons that are in close proximity, which is invaluable for determining stereochemistry. In this compound, NOESY could help to elucidate the preferred conformation of the butane (B89635) chain and the relative orientation of the two phenyl rings.

A hypothetical table of expected 2D NMR correlations for this compound is presented below:

| Proton (¹H) | Expected COSY Correlations | Expected HMBC Correlations |

| H2 | H3 | C1, C3, C4 |

| H3 | H2, H4 | C1, C2, C4, C5 |

| H4 | H3 | C2, C3, Phenyl C's |

| Aromatic H's | Other Aromatic H's | Carbonyl C, Phenyl C's |

Dynamic NMR for Conformational Analysis and Exchange Processes

The flexible butane chain in this compound can adopt various conformations due to rotation around its single bonds. Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational changes and other dynamic processes that occur on the NMR timescale. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers of these processes. For instance, at low temperatures, the rotation around the C-C bonds might be slow enough to observe distinct signals for different conformers. As the temperature is raised, these signals would broaden and eventually coalesce into a single averaged signal, from which the rate of exchange and the activation energy for the conformational change can be calculated.

Solid-State NMR for Crystalline Forms

Solid-State NMR (ssNMR) provides detailed information about the structure and dynamics of molecules in the solid state. This is particularly relevant for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For this compound, ssNMR could be used to:

Characterize the crystalline packing and identify the number of molecules in the asymmetric unit.

Determine the conformation of the molecule in the solid state, which may differ from its solution conformation.

Distinguish between different polymorphic forms of the compound.

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden the signals in the solid state.

High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of ions. This is a critical tool for confirming the identity of a target molecule and for elucidating reaction mechanisms by identifying intermediates and side products.

Analysis of Intermediates and Side Products

The synthesis of this compound likely proceeds through a multi-step reaction sequence. HRMS can be coupled with a separation technique like liquid chromatography (LC) to analyze the reaction mixture at different stages. This LC-HRMS setup would allow for the separation and identification of not only the final product but also any unreacted starting materials, intermediates, and side products. The accurate mass measurements of these species would provide strong evidence for the proposed reaction pathway. For example, the detection of an intermediate corresponding to the addition of a nitrophenyl anion to a phenyl-substituted electrophile would support a specific mechanistic hypothesis.

Fragmentation Pattern Elucidation

In the mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments provides a molecular fingerprint that is characteristic of the compound's structure. In the case of this compound, the fragmentation would likely be initiated at the functional groups.

A plausible fragmentation pattern for this compound would involve:

Alpha-cleavage adjacent to the carbonyl group, leading to the formation of a benzoyl cation (m/z 105) and a radical containing the nitro group.

Cleavage of the C-N bond , with the loss of a nitro group (NO₂, 46 Da).

McLafferty rearrangement , if a gamma-hydrogen is accessible, although this is less likely given the structure.

Cleavage of the bond between C3 and C4 , leading to fragments containing the nitrophenyl group.

The mass spectrum of the isomeric compound, 4-Nitro-1,3-diphenylbutan-1-one (B3055018), shows significant peaks at m/z 105 and 222, which can be rationalized by cleavage reactions. nih.gov A similar fragmentation behavior would be expected for this compound, with the exact masses of the fragments confirming their elemental composition.

A hypothetical table of major fragments for this compound in HRMS is presented below:

| m/z (Nominal) | Proposed Fragment Structure | Plausible Fragmentation Pathway |

| 269 | [C₁₆H₁₅NO₃]⁺ | Molecular Ion |

| 223 | [C₁₆H₁₅O]⁺ | Loss of NO₂ |

| 105 | [C₇H₅O]⁺ | Alpha-cleavage at the carbonyl group |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

By combining the detailed structural information from advanced NMR techniques with the mechanistic insights from HRMS, a complete and unambiguous picture of this compound can be established.

X-ray Crystallography for Precise Molecular Geometry and Absolute Configuration

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, it is possible to generate an electron density map and build an exact molecular model. This technique would provide unequivocal data on bond lengths, bond angles, and torsional angles for this compound, confirming its covalent framework. Studies on related N-aryl substituted pyrazolines have demonstrated the power of crystallography in establishing detailed structural features, including the influence of various substituents on the molecular geometry. uned.es

A hypothetical table of crystallographic data that could be obtained for this compound is presented below.

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal. |

| a (Å) | 10.5 | Unit cell dimensions. |

| b (Å) | 8.2 | Unit cell dimensions. |

| c (Å) | 16.1 | Unit cell dimensions. |

| β (°) | 95.5 | Unit cell angle for a monoclinic system. |

| Volume (ų) | 1375 | The volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Density (calc) (g/cm³) | 1.30 | Calculated crystal density. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

The structure of this compound contains a stereocenter at the C4 position, meaning it can exist as two non-superimposable mirror images or enantiomers. X-ray crystallography is a powerful tool for determining the stereochemical outcome of a synthesis. For chiral molecules that crystallize in a chiral space group, the absolute configuration can be determined using anomalous dispersion effects. In cases where the compound crystallizes as a racemic mixture in a centrosymmetric space group, the technique confirms the presence of both enantiomers. uned.es This analysis is crucial for understanding the stereoselectivity of the synthetic route used to produce the compound.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state. This crystal packing is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds, dipole-dipole interactions, and π-π stacking between the phenyl rings. The nitro group and the carbonyl oxygen are strong hydrogen bond acceptors, and their interactions with hydrogen atoms on neighboring molecules would be key features of the crystal lattice.

Hirshfeld surface analysis, a technique often paired with crystallographic data, can be used to visualize and quantify these intermolecular contacts. mdpi.com For a related compound, 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- esisresearch.orgnih.govdiazino[4,5-d]pyrimidine-2,7-dione, Hirshfeld analysis showed that red spots on the d-norm surface indicated strong intermolecular interactions around the nitro group. mdpi.com A similar analysis for this compound would map out the specific interactions, revealing how the molecules assemble into chains or more complex three-dimensional networks, which dictates the material's macroscopic properties like melting point and solubility. mdpi.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Transformations and Reaction Monitoring

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. researchgate.netnih.gov Each functional group absorbs infrared radiation or scatters Raman light at characteristic frequencies, providing a molecular "fingerprint." nih.govresearchgate.net

For this compound, key vibrational modes would include the C=O stretching of the ketone, the symmetric and asymmetric stretching of the nitro (NO₂) group, and various vibrations of the phenyl rings. esisresearch.orgnih.gov The progress of a reaction to synthesize this compound can be monitored by observing the appearance of the ketone and nitro bands or the disappearance of reactant signals. Theoretical calculations using Density Functional Theory (DFT) are often used in conjunction with experimental spectra to make definitive vibrational assignments. nih.govresearchgate.net

The table below lists the expected characteristic vibrational frequencies for this compound based on data from analogous compounds. esisresearch.orgnih.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 | FTIR, Raman |

| Nitro (NO₂) | Symmetric Stretch | ~1345 | FTIR, Raman |

| Ketone (C=O) | Stretch | ~1685 | FTIR |

| Aromatic Ring | C-H Stretch | >3000 | FTIR, Raman |

| Aromatic Ring | C=C Stretch | 1600-1450 | FTIR, Raman |

| Methylene (CH₂) | C-H Stretch | 2950-2850 | FTIR, Raman |

Spectroscopic Techniques for Investigating Electronic Structure and Excited States (e.g., UV-Vis, Fluorescence)

Ultraviolet-visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The chromophores in this compound—primarily the benzoyl group and the nitrophenyl group—are expected to exhibit strong absorption bands in the UV region. The position (λ_max) and intensity of these bands are sensitive to the molecular environment, including solvent polarity. physchemres.orgresearchgate.net Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and help assign the observed spectral bands, providing insight into the molecule's frontier molecular orbitals (HOMO and LUMO). physchemres.orgresearchgate.net

| Chromophore | Electronic Transition | Typical λ_max (nm) |

| Benzoyl (C₆H₅-C=O) | n → π | ~320 |

| Benzoyl (C₆H₅-C=O) | π → π | ~240-280 |

| Nitrophenyl (NO₂-C₆H₅) | π → π* | ~260-280 |

Note: These values are approximate and can shift based on conjugation and solvent. science-softcon.de

Fluorescence spectroscopy probes the emission of light from a molecule after it has been promoted to an excited electronic state. While the 1,4-diphenylbutane (B89690) framework can be fluorescent, the presence of a nitroaromatic group often leads to fluorescence quenching through efficient non-radiative decay pathways. nih.govchemrxiv.orgnii.ac.jp Investigating the fluorescence properties of this compound would be crucial for understanding its photophysical behavior. The degree of fluorescence, or lack thereof, would provide valuable information about the deactivation pathways of its excited states and the influence of the nitro group on the emissive properties of the diphenylbutanone scaffold. chemrxiv.orgresearchgate.net

Theoretical and Computational Investigations of 4 Nitro 1,4 Diphenylbutan 1 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its relativistic counterpart) to determine the electronic wavefunction and energy of the system, from which all other electronic properties can be derived.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical tools due to its favorable balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of a system from its electron density.

A typical DFT study of 4-Nitro-1,4-diphenylbutan-1-one would involve geometry optimization to find the minimum energy structure. This process systematically alters the positions of the atoms until the forces on them are negligible, resulting in a stable 3D conformation. For a flexible molecule like this, multiple starting geometries would be used to explore the potential energy surface and identify different stable conformers and their relative energies. The choice of functional (e.g., B3LYP, PBE0, M06-2X) and basis set (e.g., 6-31G(d,p), cc-pVTZ) is crucial for obtaining reliable results.

From a DFT calculation, a wealth of data can be extracted to understand the molecule's geometry. This includes precise bond lengths, bond angles, and dihedral angles that define its shape. For instance, calculations would reveal the C-N bond length of the nitro group, the C=O bond of the ketone, and the rotational angles of the two phenyl rings relative to the butane (B89635) chain. This information is critical for understanding steric hindrance and intramolecular interactions.

Table 1: Representative Data from a Hypothetical DFT Geometry Optimization of this compound

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Lengths | ||

| C=O | Value in Å | |

| C-N (nitro) | Value in Å | |

| N-O (nitro) | Value in Å | |

| Bond Angles | ||

| O=C-C | Value in degrees | |

| C-C-N (nitro) | Value in degrees | |

| Dihedral Angles | ||

| Phenyl Ring 1 Torsion | Value in degrees | |

| Phenyl Ring 2 Torsion | Value in degrees |

Note: The values in this table are illustrative placeholders representing the type of data that would be generated from a DFT calculation.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. chemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and interactions over time.

For this compound, MD simulations would be indispensable for exploring its vast conformational space. The flexible four-carbon chain allows the two bulky phenyl groups to adopt numerous orientations relative to each other. An MD simulation would track the trajectories of all atoms, revealing the most populated conformational states, the pathways for transitioning between them, and the timescales of these motions. eurjchem.com

Furthermore, MD simulations are ideal for studying solvation effects. The behavior and properties of a molecule can change dramatically in the presence of a solvent. By simulating this compound surrounded by explicit solvent molecules (e.g., water, dimethyl sulfoxide), one can investigate how solvent interactions influence its preferred conformation. eurjchem.com For example, polar solvents might stabilize conformers where the polar nitro and ketone groups are more exposed, while nonpolar solvents might favor more compact structures. These simulations can also be used to calculate thermodynamic properties like the free energy of solvation.

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting where and how a molecule is likely to react. By analyzing the electronic structure, one can identify reactive sites and rationalize the mechanisms of chemical transformations.

Transition State Characterization for Reaction Mechanisms

Chemical reactions proceed from reactants to products through a high-energy intermediate known as the transition state. Identifying the geometry and energy of this transition state is key to understanding the reaction's mechanism and calculating its activation energy, which determines the reaction rate. mercuryconsortium.org

Computational methods can locate transition state structures on the potential energy surface. For a reaction involving this compound, such as a nucleophilic attack at the carbonyl carbon or a reaction at the carbon adjacent to the nitro group, transition state theory calculations would be used to model the entire reaction pathway. mercuryconsortium.org By characterizing the transition state, researchers can confirm the proposed mechanism and understand the origins of stereoselectivity in reactions that produce chiral centers. mercuryconsortium.org

Fukui Functions and Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a qualitative model used to predict chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity).

For this compound, the locations of the HOMO and LUMO would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. The strongly electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO and concentrate its density on the nitro-bearing carbon and the nitro group itself, making this part of the molecule susceptible to attack by nucleophiles. The ketone group also influences the electronic distribution.

Fukui functions provide a more quantitative measure of local reactivity within a molecule. They are derived from the change in electron density as an electron is added to or removed from the system. The Fukui function f⁻ identifies sites susceptible to electrophilic attack, while f⁺ identifies sites prone to nucleophilic attack. In nitroaromatic systems, the nitro group often leads to distinct reactivity patterns that can be precisely mapped using Fukui functions. mercuryconsortium.org

Table 2: Hypothetical Frontier Molecular Orbital (FMO) Analysis for this compound

| Orbital | Energy (eV) | Primary Atomic Contributions | Implied Reactivity |

| HOMO | Calculated Value | e.g., Phenyl Ring, Ketone Oxygen | Site for electrophilic attack |

| LUMO | Calculated Value | e.g., Nitro Group, Carbonyl Carbon | Site for nucleophilic attack |

| HOMO-LUMO Gap | Calculated Value | N/A | Indicator of chemical stability |

Note: The values and descriptions in this table are illustrative placeholders representing the type of data that would be generated from an FMO analysis.

Structure-Reactivity Relationships and Design Principles

Computational Prediction of Catalytic Activity

There is no available research that computationally predicts the catalytic activity of this compound or its derivatives. This type of investigation would be crucial for identifying potential applications in catalysis, for instance, by modeling its interaction with substrates and calculating activation energies for catalytic cycles. The absence of such data means its potential as a catalyst or a scaffold for catalyst design remains unknown.

Rational Design of Derivatives with Enhanced Properties

The rational design of derivatives of this compound with enhanced properties is a research area that is yet to be explored. This process relies heavily on initial computational data about the parent molecule to inform the strategic modification of its structure to achieve desired outcomes, such as improved stability, solubility, or specific reactivity. Without baseline theoretical studies, the foundation for such rational design is missing.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 4-Nitro-1,4-diphenylbutan-1-one and its analogs is increasingly geared towards principles of green and sustainable chemistry. A key synthetic route to the closely related 1,3-diaryl-4-nitro-1-butanones is the Michael addition of nitromethane (B149229) to chalcones (1,3-diphenyl-2-propen-1-one). researchgate.net Emerging research highlights methodologies that enhance the efficiency and environmental compatibility of this transformation.

One promising approach involves the use of microwave irradiation in solvent-free conditions, which can significantly reduce reaction times and eliminate the need for volatile organic solvents. researchgate.net Another critical area of development is the use of novel catalysts to promote these reactions. Research has demonstrated the efficacy of metal-free catalysts like Triton B (benzyltrimethylammonium hydroxide) and cinchona-derived squaramides, which are less toxic, potentially recyclable, and capable of inducing stereoselectivity. researchgate.netbuchler-gmbh.com The development of asymmetric synthesis, yielding specific stereoisomers like (R)-4-nitro-1,3-diphenylbutan-1-one, is particularly important for applications where chirality is crucial. buchler-gmbh.com

Future research will likely focus on expanding the catalyst scope, further optimizing solvent-free conditions, and adapting these methods for the specific synthesis of the 1,4-diphenyl isomer.

| Methodology | Key Features | Advantages | Relevant Analogue |

| Microwave-Promoted Synthesis | Uses microwave irradiation; solvent-free. | Reduced reaction time, energy efficiency, no organic solvents. researchgate.net | 1,3-Diaryl-4-nitro-1-butanones researchgate.net |

| Asymmetric Organocatalysis | Employs quinine/cinchona-derived catalysts. | High stereoselectivity (enantiomeric excess), metal-free. buchler-gmbh.com | (R)-4-nitro-1,3-diphenylbutan-1-one buchler-gmbh.com |

| Base Catalysis (Triton B) | Uses a readily available, inexpensive base catalyst. | Cost-effective, wide functional group tolerance, recyclable catalyst. researchgate.net | 1,3-Diaryl-4-nitro-1-butanones researchgate.net |

Exploration of Untapped Reactivity Patterns and Chemical Transformations

The bifunctional nature of this compound provides a platform for exploring a wide range of chemical transformations that remain largely untapped. The two primary reactive sites, the nitro group and the ketone, can be manipulated independently or in concert to generate a diverse library of new molecules.

Nitro Group Transformations: The nitro group is one of the most versatile functional groups in organic synthesis. nih.gov Its reduction can lead to a variety of other nitrogen-containing functionalities, each with its own unique reactivity:

Amines: Complete reduction of the nitro group to an amine would yield 4-Amino-1,4-diphenylbutan-1-one. This opens the door to amide bond formation, diazotization reactions, and the synthesis of novel heterocyclic systems. masterorganicchemistry.com

Hydroxylamines and Oximes: Partial reduction can afford hydroxylamines or oximes, which are valuable intermediates in their own right. nih.gov

Ketone Chemistry: The carbonyl group can undergo a host of well-established reactions:

Reduction: Reduction of the ketone would yield the corresponding secondary alcohol, introducing a new stereocenter and opportunities for esterification or etherification. masterorganicchemistry.com

Nucleophilic Addition: Reactions with Grignard or organolithium reagents could be used to introduce new carbon-carbon bonds at the carbonyl carbon. masterorganicchemistry.com

Wittig Reaction: Conversion of the carbonyl to an alkene via the Wittig reaction would create a completely different molecular backbone. masterorganicchemistry.com

Future research could explore intramolecular reactions, such as a reductive cyclization between the nitro and ketone groups, to form novel heterocyclic scaffolds. Furthermore, the reactivity of the broader class of conjugated nitroalkenes in cycloaddition reactions suggests that derivatives of this compound could be designed to participate in complex, multi-component reactions. nih.govresearchgate.net

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a paradigm shift in chemical manufacturing and discovery. These technologies offer enhanced control over reaction parameters, improved safety for handling energetic intermediates like nitro compounds, and the potential for high-throughput experimentation.

The synthesis of this compound via the Michael addition is an ideal candidate for adaptation to a flow chemistry setup. In a flow reactor, reactants would be continuously pumped and mixed, allowing for precise control over temperature, pressure, and residence time. This would enable rapid optimization of reaction conditions and catalyst screening, accelerating the development of new synthetic protocols.

Furthermore, the integration of automated synthesis robots, which can perform, analyze, and even plan experiments, could revolutionize the exploration of this compound's chemistry. nih.gov An automated system could systematically vary reactants, catalysts, and conditions for the synthesis and subsequent derivatization of the this compound core, generating large libraries of related compounds for screening in various applications. nih.gov

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is fundamental to developing more efficient and selective chemical transformations. While end-point analysis provides information on the outcome of a reaction, advanced spectroscopic techniques applied in-situ allow for real-time monitoring of reactant consumption, intermediate formation, and product generation.

For the synthesis of this compound, techniques such as in-situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy could provide invaluable mechanistic insights. For instance, in the catalyzed asymmetric Michael addition, these probes could help elucidate the catalyst's mode of action and the origins of stereoselectivity. buchler-gmbh.com When coupled with flow chemistry systems, real-time analytics are essential for process control and optimization. nih.gov Computational studies, such as Density Functional Theory (DFT), can complement experimental spectroscopic data to build comprehensive models of the reaction pathway, as has been done for other nitroalkene reactions. researchgate.net

Applications in Advanced Chemical Technologies (beyond the scope of current limitations)

While current applications are not established, the molecular structure of this compound suggests potential in several advanced technology areas. These future applications are speculative and hinge on the successful exploration of the reactivity patterns discussed previously.

Materials Science: The presence of nitro and aromatic groups suggests potential use as a precursor for electroactive materials. For example, reduction of the nitro group to an amine and subsequent polymerization could lead to novel conductive polymers.

Medicinal Chemistry: The compound itself could serve as a scaffold for the development of new therapeutic agents. The diverse functional handles allow for the systematic modification of the structure to optimize interactions with biological targets. Generative AI models could be used to design derivatives with specific desired properties. nih.govnih.gov

Agrochemicals: Nitro-containing compounds have found use in the agrochemical industry. nih.gov Research has shown that related dinitro-compounds have activity against agricultural pests like bean rust, suggesting that derivatives of this compound could be explored for similar applications. nih.gov

Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing New Molecules

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, moving from data analysis to predictive and generative chemistry. rjptonline.org These tools have immense potential when applied to a scaffold like this compound.

Predicting Reactivity: ML models can be trained on large datasets of chemical reactions to predict the outcome of new transformations with high accuracy. nih.govrsc.org Such a model could predict the reactivity of this compound with a wide range of reagents, identifying promising reactions for experimental validation and avoiding unproductive pathways. chemrxiv.org This approach can significantly reduce the time and resources required for reaction discovery. nih.gov

| AI/ML Application | Description | Potential Impact on this compound Research |